molecular formula C26H38O2 B12680054 2,2'-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) CAS No. 93803-56-6

2,2'-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol)

Cat. No.: B12680054
CAS No.: 93803-56-6
M. Wt: 382.6 g/mol
InChI Key: YRVBJWCQIAOZEB-UHFFFAOYSA-N
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Description

2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their shelf life and maintaining their quality. This compound is particularly effective in stabilizing polymers and other organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) typically involves the reaction of 2,6-di-tert-butylphenol with isobutyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the bisphenol structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction mechanism but is optimized for large-scale production. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield various reduced forms.

    Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various alcohols and hydrocarbons.

Scientific Research Applications

2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) has a wide range of scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.

    Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s phenolic groups play a crucial role in this mechanism, as they can easily donate hydrogen atoms and stabilize the resulting phenoxyl radicals through resonance.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: A simpler phenolic antioxidant with similar properties but lower molecular weight.

    Butylated hydroxytoluene (BHT): Another widely used antioxidant with a similar mechanism of action.

    Butylated hydroxyanisole (BHA): Similar in function but with different structural features.

Uniqueness

2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) is unique due to its bisphenol structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds. Its larger molecular size and multiple phenolic groups allow it to interact more effectively with free radicals and provide longer-lasting protection.

Properties

CAS No.

93803-56-6

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol

InChI

InChI=1S/C26H38O2/c1-15(2)22(18-11-16(3)13-20(23(18)27)25(5,6)7)19-12-17(4)14-21(24(19)28)26(8,9)10/h11-15,22,27-28H,1-10H3

InChI Key

YRVBJWCQIAOZEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)C)C(C)(C)C)O)C(C)C

Origin of Product

United States

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